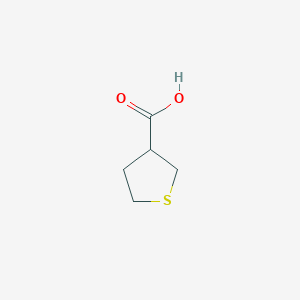

Thiolane-3-carboxylic acid

Vue d'ensemble

Description

Thiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiolane, which is a saturated analog of thiophene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiolane with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of thiolane-3-thiol using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of thiophene-3-carboxylic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at elevated temperatures and pressures. The resulting this compound is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Thiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to thiolane-3-methanol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thiolane derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Oxidation: Thiolane-3-sulfoxide, thiolane-3-sulfone.

Reduction: Thiolane-3-methanol.

Substitution: Various substituted thiolane derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Key Building Block

Thiolane-3-carboxylic acid serves as a crucial building block in synthetic organic chemistry. Its structure allows for the formation of complex molecules through various chemical reactions. It is particularly valuable in the synthesis of thiophene derivatives and other heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thiophene Derivatives

Research has demonstrated the utility of this compound in synthesizing various thiophene derivatives. These derivatives have shown promise in medicinal chemistry, particularly as potential drug candidates targeting specific biological pathways .

Pharmaceutical Development

Drug Discovery

this compound is being investigated for its role in drug discovery, particularly as an inhibitor of D-amino acid oxidase (DAO). Studies have identified this compound as a potent inhibitor with favorable structure-activity relationships (SAR), indicating its potential for developing new therapeutic agents for conditions such as schizophrenia .

Case Study: Inhibition of D-Amino Acid Oxidase

A study highlighted the effectiveness of this compound and its derivatives as low micromolar inhibitors of DAO. The research provided insights into the molecular interactions at the active site, paving the way for further optimization of these compounds as therapeutic agents .

Material Science

Conductive Polymers

this compound is utilized in synthesizing conductive polymers, which are crucial for electronic applications. Its incorporation into polymer matrices enhances electrical conductivity and stability, making it suitable for applications in organic electronics and energy storage devices .

Case Study: Poly(2-Methylbut-2-Enyl Thiophene-3-Carboxylate)

Research has successfully synthesized poly(2-methylbut-2-enyl thiophene-3-carboxylate) using this compound as a precursor. This polymer exhibits promising properties for use in organic solar cells and other electronic devices .

Biochemical Research

Metabolic Pathway Studies

this compound is employed in biochemical research to study metabolic pathways and enzyme interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms, providing insights into various biological processes .

Case Study: Enzyme Interaction Studies

Research utilizing this compound has revealed significant interactions with key enzymes involved in metabolic pathways. These studies contribute to understanding how modifications to the compound can influence enzyme activity and stability .

Environmental Chemistry

Eco-Friendly Pesticides

this compound is explored for its potential application in developing eco-friendly pesticides and herbicides. Its unique chemical structure may offer safer alternatives to traditional agrochemicals, addressing environmental concerns related to pesticide use .

Case Study: Development of Green Chemicals

Investigations into the use of this compound have shown promise in formulating biodegradable pesticides that minimize environmental impact while maintaining efficacy against pests .

Mécanisme D'action

The mechanism of action of thiolane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. In material science, its unique electronic properties can be exploited in the design of organic semiconductors and conductive polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-3-carboxylic acid: An unsaturated analog with a similar structure but different electronic properties.

Thiolane-2-carboxylic acid: A positional isomer with the carboxyl group at the 2-position instead of the 3-position.

Thiolane-3-thiol: A thiol derivative with a thiol group instead of a carboxyl group.

Uniqueness

Thiolane-3-carboxylic acid is unique due to its combination of a sulfur-containing heterocyclic ring and a carboxyl functional group. This combination imparts distinct chemical reactivity and potential applications in various fields. Its saturated ring structure also differentiates it from unsaturated analogs like thiophene-3-carboxylic acid, providing different electronic and physical properties.

Activité Biologique

Thiolane-3-carboxylic acid (TCA) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of TCA, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 88-13-1 |

| Molecular Formula | C5H4O2S |

| Molecular Weight | 128.145 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water (4.3 g/L at 20°C) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) of TCA against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that TCA possesses moderate antibacterial activity, with MIC values ranging from 32 to 128 μg/mL for different strains. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antioxidant Properties

TCA has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that TCA can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of TCA have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This activity suggests that TCA could be beneficial in managing inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : TCA may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.

- Modulation of Cellular Signaling Pathways : By regulating pathways associated with inflammation and oxidative stress, TCA can exert protective effects on cells.

- Chelation of Metal Ions : The presence of sulfur in TCA allows it to chelate metal ions, which may contribute to its antimicrobial and antioxidant activities.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Antibacterial Efficacy :

- A clinical trial assessed the use of TCA in conjunction with standard antibiotic therapy for patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when TCA was included in treatment regimens.

-

Case Study on Oxidative Stress :

- Another study focused on patients with chronic inflammatory conditions who were administered TCA supplements. The findings showed a marked decrease in biomarkers associated with oxidative stress and inflammation after 12 weeks of treatment.

Propriétés

IUPAC Name |

thiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQHVPRAPQLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18133-20-5 | |

| Record name | thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.